5-[(E)-(4-chlorophenyl)diazenyl]quinolin-8-ol
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Overview
Description
5-[(E)-(4-chlorophenyl)diazenyl]quinolin-8-ol is an azo compound characterized by the presence of a diazene functional group within its molecular structure. This compound exhibits chromophoric properties, making it capable of absorbing and emitting electromagnetic radiation, particularly in the visible range. Such properties render it highly suitable for applications in dyeing and as a chemosensor .
Preparation Methods
The synthesis of 5-[(E)-(4-chlorophenyl)diazenyl]quinolin-8-ol typically involves an azo coupling reaction between 4-chlorobenzenediazonium chloride and 8-hydroxyquinoline. The reaction is carried out in a basic medium, where the diazonium chloride solution is added dropwise to the 8-hydroxyquinoline solution under vigorous stirring and cooling . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
5-[(E)-(4-chlorophenyl)diazenyl]quinolin-8-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can break the azo bond, resulting in the formation of amines.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium dithionite, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-[(E)-(4-chlorophenyl)diazenyl]quinolin-8-ol has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 5-[(E)-(4-chlorophenyl)diazenyl]quinolin-8-ol involves its interaction with molecular targets through its diazene and quinoline moieties. The compound can form complexes with metal ions, which can then interact with biological molecules, leading to various biological effects. The pathways involved include the inhibition of bacterial enzymes and the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar compounds to 5-[(E)-(4-chlorophenyl)diazenyl]quinolin-8-ol include other azo dyes and quinoline derivatives. For example:
5-[(4-phenyldiazenyl)phenyl]diazenyl]quinolin-8-ol: Similar in structure but with different substituents, leading to variations in chromophoric properties and applications.
5,7-Dichloro-8-quinolinol: A quinoline derivative with different substituents, used in different applications such as antimicrobial agents.
The uniqueness of this compound lies in its specific combination of diazene and quinoline moieties, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
5-[(4-chlorophenyl)diazenyl]quinolin-8-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClN3O/c16-10-3-5-11(6-4-10)18-19-13-7-8-14(20)15-12(13)2-1-9-17-15/h1-9,20H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTDPXQYPDDHNLB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2N=C1)O)N=NC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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